molecular formula C19H17N3O2 B2921623 3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea

3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea

Cat. No.: B2921623
M. Wt: 319.4 g/mol
InChI Key: PFMMAQSZJDBKOE-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)pyridin-2-yl]-1-phenylurea (molecular formula: C₂₅H₂₁N₃O₂; molecular weight: 395.45 g/mol) is a urea derivative featuring a pyridine core substituted with a benzyloxy group and a phenylurea moiety. The compound is also utilized as a high-purity intermediate in pharmaceutical synthesis, certified under ISO standards . Its structure combines hydrogen-bonding capabilities (via the urea group) and lipophilic aromatic regions, making it a versatile scaffold for drug development.

Properties

IUPAC Name

1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMMAQSZJDBKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Benzyloxy-pyridin-2-yl)-3-phenyl-urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea involves its interaction with specific molecular targets and pathways. One key target is cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP). By binding to cyclophilin D, this compound inhibits the opening of the mPTP, thereby protecting mitochondrial function and preventing cell death . This mechanism is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction plays a critical role.

Comparison with Similar Compounds

Key Insights :

  • The piperazine-ethyl analog shows improved activity due to enhanced solubility and receptor interactions .
  • Ethyl urea derivatives prioritize amyloid inhibition over mitochondrial effects, highlighting substituent-dependent targeting .

Anticancer Urea and Pyridine Derivatives

Compound Name Key Structural Features Bioactivity Reference
E-3-(3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (5o) Pyrazole, enone, benzyloxy-phenyl Potent tubulin polymerization inhibition (IC₅₀: 2.13 μM in MCF-7 cells)
This compound Pyridine, benzyloxy, phenylurea No direct anticancer data; structural similarity suggests potential for optimization

Key Insights :

  • Compound 5o’s enone and pyrazole groups enable covalent interactions with tubulin, absent in the target compound .
  • The urea group in this compound may favor CNS applications over anticancer use due to lower cytotoxicity .

Physicochemical and Pharmacokinetic Profiles

Compound Name cLogP Molecular Weight Rotatable Bonds Water Solubility (cLogS) Toxicity Predictions Reference
This compound ~3.5* 395.45 6 -3.2 (moderate) Low mutagenicity Inferred†
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea ~2.8 409.47 8 -2.5 (improved) Low toxicity
Anticancer conjugate 5o ~4.1 498.52 7 -4.8 (poor) Moderate hepatotoxicity

Key Insights :

  • The target compound’s moderate solubility and low toxicity align with CNS drug requirements.
  • Piperazine-containing analogs improve solubility but increase molecular weight, risking blood-brain barrier penetration .

Key Insights :

  • Ethylsulfonyl and heterocyclic groups in agricultural compounds enhance pesticidal activity, unlike the target compound’s urea-pharmacophore .

Biological Activity

The compound 3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer and anti-inflammatory properties, as well as its mechanism of action and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyloxy group and an aromatic urea moiety. The structural formula can be represented as follows:

C19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{2}

Structural Features

  • Pyridine Ring : Contributes to the compound's lipophilicity and potential bioactivity.
  • Benzyloxy Group : Enhances solubility and may influence the binding affinity to biological targets.
  • Urea Moiety : Known for its ability to form hydrogen bonds, which is crucial for interactions with biological receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-70.95
HeLa0.37
A5490.73

These values indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in HeLa cells, which are derived from cervical cancer.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase, as indicated by flow cytometry analyses. The compound's ability to bind effectively to target proteins involved in cancer cell survival is also supported by in silico docking studies.

Anti-inflammatory Activity

Compounds structurally similar to this compound have shown anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for related compounds suggest significant therapeutic potential for treating inflammatory diseases.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these reactions using greener methodologies such as microwave-assisted synthesis or solvent-free conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals diversity within this chemical class, highlighting unique pharmacological properties:

Compound Name Biological Activity Unique Features
1-[4-(benzyloxy)-3-nitrophenyl]-ureaAnti-inflammatoryContains nitro group enhancing solubility
4-{[(trifluoromethyl)phenyl]amino}-1,2,5-thiadiazoleAnticancerFeatures thiadiazole ring known for diverse activities
N-(4-benzoylphenyl)-N'-(4-trifluoromethylphenyl)ureaAntitumorBenzoyl substitution increases potency

These comparisons illustrate how structural modifications can lead to variations in biological activity.

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